![molecular formula C16H21NO5 B4968648 diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)
diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, also known as MitoQ, is a synthetic derivative of ubiquinone, a component of the electron transport chain in mitochondria. It is a potent antioxidant and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is selectively taken up by mitochondria due to its positive charge and is then reduced to its active form, Mitoquinol. Mitoquinol acts as an electron carrier in the electron transport chain and reduces the production of reactive oxygen species (ROS) by the mitochondria. It also scavenges existing ROS and protects mitochondrial DNA from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to improve mitochondrial function, reduce oxidative stress, and protect against cell death in various cell and animal models. It has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been found to improve heart function and reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has several advantages for lab experiments, including its high selectivity for mitochondria, potent antioxidant properties, and ability to protect mitochondrial DNA from oxidative damage. However, its high cost and limited availability may be a limitation for some experiments.
Future Directions
There are several future directions for research on diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, including its potential therapeutic applications in other diseases such as diabetes, multiple sclerosis, and Huntington's disease. Further studies are also needed to determine the optimal dose and duration of treatment for various diseases and to investigate any potential side effects. Additionally, the development of more cost-effective and efficient synthesis methods for this compound would facilitate its use in research and clinical applications.
Synthesis Methods
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is synthesized by the reaction of ubiquinone-10 with decyltriphenylphosphonium bromide followed by reaction with diethyl malonate. The resulting compound is then treated with methoxyaniline to yield this compound.
Scientific Research Applications
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. Its antioxidant properties have been found to protect against oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
diethyl 2-[(2-methoxy-5-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-15(18)12(16(19)22-6-2)10-17-13-9-11(3)7-8-14(13)20-4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTBLPHXCWDBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

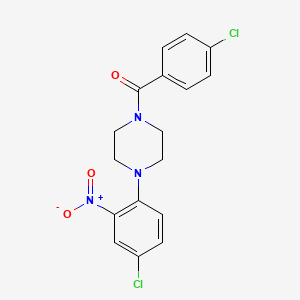
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
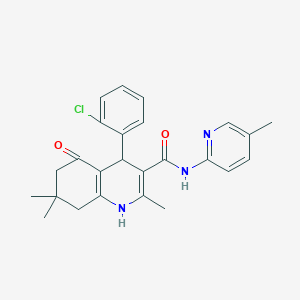
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
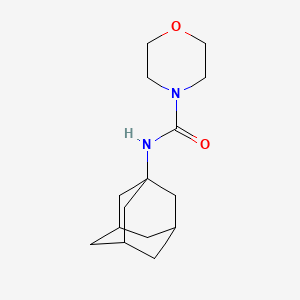
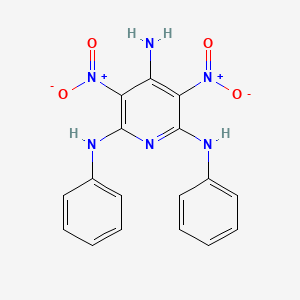
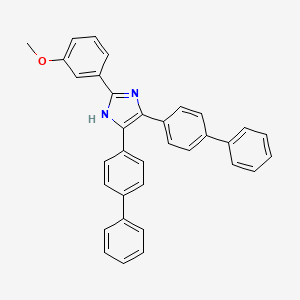

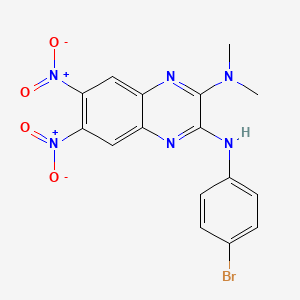
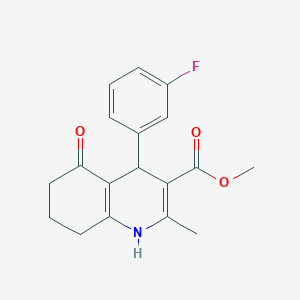
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)